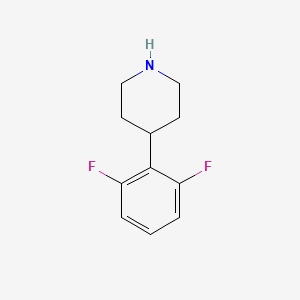

4-(2,6-Difluorophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-difluorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFWJDKGTLXWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2,6 Difluorophenyl Piperidine and Its Precursors

Retrosynthetic Analysis and Key Disconnections for 4-(2,6-Difluorophenyl)piperidine Synthesis

Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two principal disconnections: breaking the bonds of the piperidine (B6355638) ring itself and severing the carbon-carbon bond that links the piperidine and the 2,6-difluorophenyl moieties.

Strategies for Piperidine Ring Construction

The construction of the piperidine scaffold is a well-explored area of synthetic chemistry, with several robust methods available. dtic.mil A primary retrosynthetic approach involves the disconnection of the aromatic pyridine (B92270) ring, suggesting that this compound can be synthesized from a corresponding 4-(2,6-difluorophenyl)pyridine precursor.

Key strategies for forming the piperidine ring include:

Hydrogenation of Pyridine Derivatives: This is the most direct and common method. It involves the reduction of a pre-formed 4-(2,6-difluorophenyl)pyridine. This approach benefits from the wide availability of pyridine starting materials and well-established hydrogenation protocols. chemrxiv.orgresearchgate.net

Intramolecular Cyclization: This strategy builds the ring from an acyclic precursor. For instance, a 1,5-dihalide can react with a primary amine, or an amino alcohol can undergo cyclization. organic-chemistry.org More advanced methods include intramolecular hydroamination, where an amino group adds across a double or triple bond within the same molecule to form the heterocyclic ring. berkeley.eduacs.org

Reductive Amination Cascades: Intramolecular reductive amination of δ-amino ketones or aldehydes provides a direct route to N-substituted piperidines. This involves the formation of a cyclic iminium ion intermediate which is subsequently reduced. nih.gov

Multi-component Reactions: Reactions such as the Mannich reaction can construct the piperidone core, which can then be further functionalized and reduced to the desired piperidine. researchgate.net

Approaches for Incorporating the 2,6-Difluorophenyl Moiety

The introduction of the 2,6-difluorophenyl group at the 4-position of the piperidine ring can be achieved through several strategic bond formations, primarily focusing on the C4-Aryl bond.

Nucleophilic Addition to Piperidones: A classic approach involves the reaction of a 2,6-difluorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) with a protected 4-piperidone. The resulting tertiary alcohol can then be dehydrated and reduced to afford the final product.

Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions. researchgate.net A key strategy is the Suzuki-Miyaura coupling, which can be envisioned in two ways:

Coupling of a piperidine-derived organoboron species (e.g., a boronic acid or ester) with 1-bromo-2,6-difluorobenzene.

Coupling of (2,6-difluorophenyl)boronic acid with a piperidine derivative bearing a leaving group (like a halide or triflate) at the 4-position. harvard.edu

Conjugate Addition: Another approach involves the conjugate addition of a 2,6-difluorophenyl nucleophile to a suitable Michael acceptor, such as an N-protected 1,2,3,6-tetrahydropyridine-4-one or a related derivative.

Classical and Modern Synthetic Routes to this compound

Building upon the retrosynthetic framework, both linear and convergent multi-step syntheses, as well as more efficient one-pot and cascade reactions, have been developed for arylpiperidines.

Multi-Step Convergent and Linear Syntheses

Linear Synthesis: A common linear sequence begins with a commercially available pyridine derivative. For instance, 4-chloropyridine can undergo a Suzuki-Miyaura coupling with (2,6-difluorophenyl)boronic acid to yield 4-(2,6-difluorophenyl)pyridine. This intermediate is then subjected to catalytic hydrogenation to produce the final this compound. This step-wise approach allows for purification at each stage, ensuring high purity of the final product.

Convergent Synthesis: A convergent approach involves the separate synthesis of two key fragments that are later combined. For example, an N-protected 4-piperidone can be converted into a vinyl triflate or a vinyl boronate. researchgate.net This activated piperidine fragment is then coupled with a suitable 2,6-difluorophenyl partner, such as (2,6-difluorophenyl)boronic acid or 1-iodo-2,6-difluorobenzene, using a palladium catalyst. nih.govacs.org The resulting tetrahydropyridine intermediate is then reduced to the target piperidine. This strategy is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

One-Pot and Cascade Reactions for Direct Synthesis

To improve synthetic efficiency and reduce waste, one-pot and cascade reactions are increasingly employed.

One-Pot Procedures: A one-pot synthesis combines multiple reaction steps in a single flask without isolating intermediates. For example, halogenated amides can be converted into piperidines in a one-pot tandem protocol involving amide activation, reduction, and intramolecular nucleophilic substitution. mdpi.com Similarly, a Suzuki coupling could theoretically be followed by an in-situ hydrogenation in a single vessel, streamlining the process from an aryl halide and a piperidine precursor to the final product.

Cascade Reactions: Cascade reactions involve a sequence of intramolecular transformations, where the formation of one bond triggers the next. researchgate.net Enzyme cascades, for instance, have been utilized to convert amino alcohol precursors into chiral piperidines through a series of biocatalytic oxidations and reductive aminations. rsc.orgnih.gov These methods offer excellent stereocontrol and operate under mild, environmentally friendly conditions.

Catalytic Approaches in the Synthesis of this compound

Catalysis is indispensable in the modern synthesis of 4-arylpiperidines, enabling efficient and selective bond formations that were previously challenging.

Catalytic Hydrogenation: The reduction of the 4-(2,6-difluorophenyl)pyridine precursor is almost exclusively achieved through catalytic hydrogenation. This method is favored for its clean conversion and high yields. A variety of heterogeneous and homogeneous catalysts are effective.

| Catalyst | Typical Conditions | Selectivity and Notes |

|---|---|---|

| Pd/C (Palladium on Carbon) | H₂ (1-50 atm), Methanol or Ethanol, Room Temp. to 80°C | Widely used, cost-effective, but can sometimes lead to dehalogenation. |

| PtO₂ (Adams' Catalyst) | H₂ (50-70 bar), Acetic Acid, Room Temp. | Highly effective for substituted pyridines, often used under acidic conditions. researchgate.net |

| Rh/C (Rhodium on Carbon) | H₂ (5 atm), Water, 80°C | Mild conditions, applicable to a range of heteroaromatics. organic-chemistry.org |

| Iridium(III) Complexes | H₂ (50 bar), Dichloroethane, 100°C | Homogeneous catalyst, shows high tolerance for sensitive functional groups like halides and nitro groups. chemrxiv.org |

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is the preeminent method for forming the C4-aryl bond due to its functional group tolerance and the commercial availability of boronic acids. nih.govyoutube.com The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base. The choice of ligand is critical, especially when coupling with sterically hindered partners like 2,6-disubstituted aryl halides.

| Coupling Type | Catalyst System (Example) | Reactants | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 4-Halopiperidine + (2,6-Difluorophenyl)boronic acid | Robust, tolerates water, wide substrate scope. harvard.edu |

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₃PO₄ | N-Boc-piperidin-4-ylboronic acid + 1-Bromo-2,6-difluorobenzene | Allows for late-stage introduction of the aryl group. |

| Negishi | Pd₂(dba)₃, SPhos | N-Boc-4-iodopiperidine + (2,6-Difluorophenyl)zinc chloride | Highly reactive organozinc reagents, useful for challenging couplings. researchgate.net |

| C-H Arylation | Pd(OAc)₂, K₂CO₃ | N-protected piperidine + 1-Iodo-2,6-difluorobenzene | Directly functionalizes a C-H bond, atom-economical. acs.org |

Rhodium-Catalyzed Reactions: Rhodium catalysts are also emerging as powerful tools in this field. They have been shown to catalyze the C-C coupling of boronic acids under mild, base-free conditions. organic-chemistry.org Furthermore, rhodium complexes are effective for intramolecular hydroamination reactions to construct the piperidine ring itself. berkeley.eduacs.org These newer methods offer alternative pathways that can provide different selectivity or functional group compatibility compared to palladium-based systems.

Transition Metal-Mediated Cyclization and Coupling Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone for the formation of the crucial carbon-carbon bond between the piperidine ring and the 2,6-difluorophenyl moiety. The Suzuki-Miyaura cross-coupling reaction is a prominent and versatile method for this transformation. nih.govrsc.org This reaction typically involves the coupling of an organoboron compound with an organohalide.

For the synthesis of this compound, two primary Suzuki coupling strategies can be employed:

Reaction of a piperidine-derived boronic acid or ester with a 2,6-difluorohalobenzene.

Reaction of a 4-halopiperidine derivative with (2,6-difluorophenyl)boronic acid.

The latter approach is frequently utilized due to the commercial availability of (2,6-difluorophenyl)boronic acid. The piperidine component can be a protected 4-iodopiperidine or 4-bromopiperidine, or a more reactive triflate derivative of a 4-piperidone. Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used, often in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and in a suitable solvent mixture like DME/water or toluene/ethanol. semanticscholar.org Ligand-free heterogeneous catalysts, such as palladium on carbon (Pd/C), have also been developed to facilitate these couplings under milder and more sustainable conditions. rsc.org

Another powerful palladium-catalyzed method is the reductive Heck coupling, which can be used to construct highly substituted piperidine rings with syn-selectivity, avoiding the use of stoichiometric, toxic, and sensitive reagents like Ni(COD)₂. researcher.life This process involves intercepting an alkylpalladium intermediate, generated after migratory insertion, with a hydride source. While not a direct C-4 arylation, this cyclization strategy is crucial for building the substituted piperidine core from acyclic precursors, which can then be further functionalized.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form 4-Arylpiperidines This table is a representation of typical conditions and yields for similar Suzuki-Miyaura reactions, as specific data for the direct synthesis of this compound may vary.

| Piperidine Precursor | Aryl Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Style |

|---|---|---|---|---|---|---|---|

| N-Boc-4-iodopiperidine | (2,6-difluorophenyl)boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 80 | 85-95 | semanticscholar.org |

| N-Boc-piperidine-4-boronic acid pinacol ester | 1-Bromo-2,6-difluorobenzene | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene/EtOH | 100 | 80-90 | nih.gov |

| N-Cbz-4-bromopiperidine | (2,6-difluorophenyl)boronic acid | Pd/C (10) | Na₂CO₃ | EtOH/H₂O | 70 | ~90 | rsc.org |

Organocatalytic Methods for Stereocontrol in Piperidine Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, offering a metal-free alternative for establishing stereocenters. beilstein-journals.org For the formation of the piperidine ring, organocatalytic methods often rely on cascade or domino reactions that construct the ring and control its stereochemistry simultaneously. These reactions can be catalyzed by small chiral organic molecules, such as proline derivatives or cinchona alkaloids. nih.govresearchgate.net

A common strategy involves an initial asymmetric Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular Mannich reaction or reductive amination to close the ring. For a precursor to this compound, a potential route could involve the reaction of a 1,3-dicarbonyl compound with a 2,6-difluorobenzaldehyde-derived enamine or imine, catalyzed by a chiral Brønsted acid or base. The catalyst facilitates the enantioselective C-C bond formation, leading to a highly functionalized and enantioenriched dihydropyridine or piperidine precursor. nih.gov The stereochemical outcome is dictated by the formation of specific hydrogen-bonding interactions between the catalyst, substrate, and reagent, which directs the approach of the reactants from a less sterically hindered face. beilstein-journals.org

Stereoselective Synthesis of Chiral this compound Analogues

Introducing chirality into the this compound scaffold is of great interest as different stereoisomers can exhibit distinct pharmacological profiles. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which can be achieved through asymmetric catalysis or by using chiral starting materials.

Asymmetric Catalysis in C-C and C-N Bond Formations

Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. For chiral analogues of this compound, this can involve creating a stereocenter at the C-4 position or at other positions on the piperidine ring (e.g., C-2, C-3).

One powerful approach is the catalytic asymmetric reduction of a prochiral tetrahydropyridine intermediate. For instance, a 4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine can be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine ligands). This reaction can selectively add hydrogen across the double bond to yield an enantioenriched this compound.

Alternatively, enantioselective C-C bond-forming reactions can be employed. This includes the asymmetric Suzuki-Miyaura coupling or other cross-coupling reactions where chiral ligands on the metal center induce enantioselectivity in the formation of an atropisomeric C-C axis if the substitution pattern allows, or influence the formation of a stereocenter elsewhere in the molecule. Organocatalytic Friedel-Crafts-type reactions of electron-rich arenes with imines derived from piperidones can also provide a route to chiral 4-aryl-4-aminopiperidines, which are valuable precursors.

Chiral Auxiliary and Chiral Pool Strategies

The use of chiral auxiliaries is a classical and reliable strategy for stereocontrolled synthesis. researchgate.net In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical course of subsequent reactions to form a new stereocenter with high diastereoselectivity. After the desired transformation, the auxiliary is cleaved and can often be recycled.

For the synthesis of a chiral this compound analogue, a prochiral 4-piperidone could be converted into a chiral enamine or imine using a chiral amine auxiliary, such as one derived from (S)- or (R)-1-phenylethylamine or Ellman's tert-butanesulfinamide. osi.lv The subsequent addition of a 2,6-difluorophenyl organometallic reagent would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Removal of the auxiliary would then yield the enantioenriched 4-hydroxy-4-(2,6-difluorophenyl)piperidine, which can be further derivatized.

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. nih.gov For example, a chiral amino acid could be elaborated through a series of reactions to form the piperidine ring, where the original stereocenter from the amino acid controls the stereochemistry of the final product. This method embeds chirality into the molecule from the outset, avoiding the need for chiral catalysts or resolution steps.

Table 2: Comparison of Stereoselective Strategies

| Strategy | Principle | Key Reagent/Component | Typical Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Asymmetric Catalysis | Chiral catalyst creates a stereocenter in a prochiral substrate. | Chiral metal-ligand complex or organocatalyst. | Often >90% ee | High efficiency (low catalyst loading), atom economical. | Catalyst development can be complex and expensive. |

| Chiral Auxiliary | Covalently attached chiral molecule directs diastereoselective reaction. | Evans oxazolidinones, pseudoephedrine, sulfinamides. nih.gov | Often >95% de | Reliable, predictable, high selectivity. | Requires additional steps for attachment/removal of auxiliary. |

| Chiral Pool | Incorporation of a chiral starting material from nature. | Amino acids, terpenes, carbohydrates. nih.gov | Inherently 100% ee | Access to enantiopure products, readily available starting materials. | Limited to the structural diversity of the chiral pool. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis is crucial for minimizing environmental impact and improving process safety and efficiency. nih.govdrugpatentwatch.com This involves using less hazardous solvents, reducing waste, improving atom economy, and utilizing catalytic processes. mdpi.com

Solvent-Free and Aqueous Media Syntheses

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. drugpatentwatch.com For the synthesis of this compound and its precursors, several strategies are being explored.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Transition metal-catalyzed reactions, such as the Suzuki coupling, have been successfully adapted to run in aqueous media, often using water-soluble ligands or phase-transfer catalysts. nih.gov Furthermore, some cyclization reactions, like the aza-Diels-Alder reaction to form tetrahydropyridine precursors, can be accelerated in water due to hydrophobic effects. nih.gov

Solvent-Free Synthesis: Performing reactions under neat or solvent-free conditions represents a significant step towards sustainability. mdpi.com These reactions are typically conducted by grinding solid reactants together, sometimes with a catalytic amount of a liquid or solid catalyst, or by heating a mixture of reactants in the absence of a solvent. youtube.com For piperidine synthesis, multicomponent reactions are particularly well-suited for solvent-free conditions. For example, the Hantzsch dihydropyridine synthesis or similar reactions can be performed by mixing an aldehyde, a β-ketoester, and an ammonia source, often with just catalytic acid or base, to generate the heterocyclic core with high efficiency and minimal waste. mdpi.com

Energy-Efficient and Waste-Minimizing Protocols

In the quest for greener chemical processes, significant efforts have been directed towards developing energy-efficient and waste-minimizing protocols for the synthesis of this compound and its precursors. These strategies are centered around the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing.

Catalytic Approaches: The use of catalytic methods is paramount in reducing energy consumption and waste. Traditional stoichiometric reagents are often replaced with catalytic systems that can be used in small amounts and recycled. For the key carbon-carbon bond formation between the piperidine and the 2,6-difluorophenyl moieties, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed. Research has focused on developing highly active catalysts that can operate under mild conditions, thus lowering energy input. For instance, the use of ligand-free palladium chloride (PdCl2) in the Suzuki-Miyaura coupling of 5-bromosalicylic acid and 2,4-difluorophenylboronic acid has been shown to be effective, particularly when enhanced by sonication, which can reduce the required reaction temperature. nih.gov

Biocatalysis: A novel and highly efficient approach involves the combination of biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling. This method streamlines the synthesis of complex piperidines by using enzymes to selectively introduce functional groups, followed by efficient bond formation. This strategy significantly reduces the number of synthetic steps, thereby minimizing waste and energy consumption.

Flow Chemistry: Continuous flow synthesis offers a promising alternative to traditional batch processing. Flow reactors provide superior heat and mass transfer, enabling reactions to be conducted at higher temperatures and pressures safely and efficiently. This often leads to significantly shorter reaction times and increased yields. For example, a continuous flow protocol for the synthesis of α-chiral piperidines has been developed, demonstrating high yields and diastereoselectivity within minutes. acs.org The application of flow chemistry to the synthesis of this compound can lead to a more energy-efficient and automated process with minimal waste generation. Investigations into the continuous flow generation of related fluorinated pyridinium salts have also shown promise for scalable and efficient synthesis. researchgate.net

Optimization of Reaction Conditions and Process Development

The successful transition of a synthetic route from the laboratory to a larger scale hinges on the meticulous optimization of reaction conditions and robust process development. This is particularly crucial for ensuring safety, efficiency, and cost-effectiveness in the production of this compound for research purposes.

Kinetic and Thermodynamic Considerations in Synthesis

A deep understanding of the kinetics and thermodynamics of the reactions involved is essential for optimizing the synthesis of this compound.

Kinetic Studies: Key reactions in the synthesis of 4-arylpiperidines include C-C bond formation (e.g., Suzuki-Miyaura coupling) and C-N bond formation (e.g., reductive amination).

Suzuki-Miyaura Coupling: The rate of the Suzuki-Miyaura reaction is influenced by factors such as the catalyst, ligand, base, solvent, and temperature. Kinetic studies help in identifying the rate-determining step and optimizing conditions to accelerate the reaction and minimize side-product formation. For instance, in related Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. scispace.com

Reductive Amination: This reaction, often used to introduce the piperidine ring or modify it, involves the formation of an iminium ion intermediate followed by its reduction. The reaction kinetics are influenced by the pH, the nature of the reducing agent, and the steric and electronic properties of the substrates.

Thermodynamic Analysis: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). Understanding the enthalpy (ΔH) and entropy (ΔS) changes associated with each reaction step is crucial for predicting the equilibrium position and optimizing the yield.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the thermodynamics of different reaction pathways and the stability of intermediates and transition states. For example, DFT calculations on 2-arylpiperidine rotamers have shown that the axial conformation of the phenyl group can be the most stable, providing guidance for stereoselective synthesis. acs.org

Below is a hypothetical data table illustrating the kind of thermodynamic data that would be valuable for optimizing the synthesis of a 4-arylpiperidine.

| Reaction Step | Reactants | Products | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG at 298 K (kcal/mol) |

| Suzuki-Miyaura Coupling | 4-Iodo-1-Boc-piperidine + (2,6-Difluorophenyl)boronic acid | 1-Boc-4-(2,6-difluorophenyl)piperidine | -25.3 | 10.2 | -28.3 |

| Reductive Amination | 1-Boc-4-piperidone + 2,6-Difluoroaniline | N-(2,6-Difluorophenyl)-1-Boc-piperidin-4-amine | -15.8 | 5.7 | -17.5 |

| N-Deprotection | 1-Boc-4-(2,6-difluorophenyl)piperidine | This compound | 12.1 | 35.4 | 1.6 |

Note: The data in this table is illustrative and not based on experimentally determined values for the specific reactions shown.

Scalability and Efficiency Enhancements for Research Production

Scaling up the synthesis of this compound from milligram to gram or kilogram quantities for research purposes presents several challenges that require careful consideration and process optimization.

Continuous Flow Synthesis: As mentioned earlier, continuous flow technology is a powerful tool for scaling up chemical reactions. It offers several advantages over traditional batch processes, including:

Improved Safety: Hazardous reactions can be performed more safely in the small, controlled environment of a flow reactor.

Enhanced Heat and Mass Transfer: This leads to better reaction control, higher yields, and fewer byproducts.

Facilitated Automation: Flow systems can be easily automated for continuous production and real-time monitoring.

Telescoped Reactions: Multiple reaction steps can be performed sequentially in a continuous flow setup without the need for isolating intermediates, which significantly improves efficiency.

A case study on the continuous flow synthesis of a related α-chiral piperidine demonstrated the potential for high-performance scale-up with excellent yields and diastereoselectivity. acs.org

Process Analytical Technology (PAT): The implementation of PAT tools is crucial for monitoring and controlling critical process parameters in real-time. Techniques such as in-line spectroscopy (e.g., FTIR, Raman) and chromatography can provide continuous feedback on reaction progress, concentration of reactants and products, and impurity profiles. This data allows for immediate adjustments to maintain optimal conditions and ensure consistent product quality.

The following table provides a comparative overview of key parameters for batch versus continuous flow synthesis for the production of a hypothetical 4-arylpiperidine, illustrating the potential for efficiency enhancements.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | 5 L | 10 mL |

| Reaction Time | 12 hours | 30 minutes |

| Temperature | 80 °C | 120 °C |

| Pressure | Atmospheric | 10 bar |

| Yield | 75% | 90% |

| Throughput | 100 g / 12 hours | 50 g / hour |

| Safety Profile | Higher risk with large volumes of hazardous materials | Improved safety due to small reaction volume |

| Scalability | Challenging, requires process redesign | Readily scalable by running the system for longer or "numbering up" (using multiple reactors in parallel) |

By embracing these advanced synthetic methodologies and process development strategies, the synthesis of this compound can be made more efficient, sustainable, and scalable, facilitating its availability for further research and development in the pharmaceutical industry.

Chemical Reactivity and Transformations of 4 2,6 Difluorophenyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center, readily participating in a variety of functionalization reactions.

N-Functionalization: Alkylation, Acylation, and Sulfonylation

The secondary amine of 4-(2,6-difluorophenyl)piperidine is readily functionalized through common N-alkylation, N-acylation, and N-sulfonylation reactions. These transformations are fundamental in modifying the compound's properties for various applications.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or other alkylating agent. researchgate.net These reactions are typically carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net The choice of solvent and base can influence the reaction's efficiency. For instance, potassium carbonate in a solvent like dimethylformamide (DMF) is a common system for this transformation. researchgate.net

N-Acylation is another key functionalization reaction, where an acyl group is introduced onto the piperidine nitrogen. This is typically achieved by reacting this compound with an acyl chloride or anhydride (B1165640). These reactions often proceed readily due to the nucleophilicity of the piperidine nitrogen. researchgate.net

N-Sulfonylation introduces a sulfonyl group to the nitrogen atom, forming a sulfonamide. This transformation is generally accomplished by reacting the parent piperidine with a sulfonyl chloride in the presence of a base. The resulting sulfonamides are known for their chemical stability and are a common feature in many biologically active molecules. vulcanchem.com

Table 1: Examples of N-Functionalization Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Alkyl halide (e.g., Benzyl bromide) | 1-Alkyl-4-(2,6-difluorophenyl)piperidine | N-Alkylation |

| This compound | Acyl chloride (e.g., Acetyl chloride) | 1-Acyl-4-(2,6-difluorophenyl)piperidine | N-Acylation |

| This compound | Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) | 1-Sulfonyl-4-(2,6-difluorophenyl)piperidine | N-Sulfonylation |

Reductive and Oxidative Transformations at Nitrogen

The nitrogen atom of the piperidine ring can undergo both reduction and oxidation, although these transformations are less common than N-functionalization. Reductive amination, a process that forms a C-N bond, is a key synthetic route to N-substituted piperidines. While not a direct transformation of this compound itself, the synthesis of this compound can involve the reductive amination of a suitable ketone precursor.

Oxidation of the piperidine nitrogen can lead to the formation of N-oxides. This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides can exhibit different biological activities and physical properties compared to the parent amine.

Formation of N-Heterocyclic Derivatives

The piperidine nitrogen can serve as a key reactive site for the construction of more complex N-heterocyclic systems. For instance, condensation reactions with appropriate bifunctional reagents can lead to the formation of fused or spiro-heterocyclic structures. One notable example is the Pictet-Spengler reaction, where a tryptamine (B22526) derivative condenses with a ketone, such as an N-protected 4-piperidone, to form a spiro[piperidine-4,1'-pyrido[3,4-b]indole] scaffold. nih.gov While this reaction doesn't directly involve this compound as a starting material, the N-functionalized derivatives of piperidin-4-one are crucial intermediates. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Difluorophenyl Ring

The 2,6-difluorophenyl ring of the molecule is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms. researchgate.net Conversely, these fluorine atoms activate the ring for nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org

Directed Ortho-Metallation and Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the functionalization of aromatic rings. wikipedia.org In this reaction, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While the piperidine group itself is not a strong directing group, N-acyl or other N-functionalized derivatives can act as effective directing groups. baranlab.org This allows for the introduction of various electrophiles at the position ortho to the piperidine substituent, although in the case of a 2,6-disubstituted ring, this would lead to further substitution at the remaining ortho- and meta-positions.

Halogenation and Related Aromatic Transformations

Direct halogenation of the difluorophenyl ring is challenging due to its electron-deficient nature. Electrophilic aromatic substitution reactions, such as halogenation, typically require harsh conditions and may not be highly selective. wikipedia.org

However, the fluorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr), especially when there are additional activating groups on the ring. masterorganicchemistry.comlibretexts.orgoup.comnih.gov In SNAr reactions, a nucleophile replaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring. The rate of this reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org This provides a pathway to introduce a variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic ring, replacing one of the fluorine atoms.

Table 2: Potential Aromatic Transformations

| Reaction Type | Reactant | Reagent/Conditions | Potential Product |

|---|---|---|---|

| Directed Ortho-Metallation | N-Acyl-4-(2,6-difluorophenyl)piperidine | Organolithium reagent, then electrophile | N-Acyl-4-(functionalized-2,6-difluorophenyl)piperidine |

| Nucleophilic Aromatic Substitution | This compound | Strong nucleophile (e.g., NaOMe) / Heat | 4-(2-Fluoro-6-methoxyphenyl)piperidine |

Ring Transformations and Skeletal Rearrangements of the Piperidine Core

Comprehensive studies detailing ring transformations and skeletal rearrangements specifically for the this compound core are scarce. General principles of piperidine chemistry suggest that such transformations are possible under specific conditions, but dedicated research on this particular substituted piperidine is not readily found.

There is a lack of specific published research on the ring expansion and contraction reactions of this compound. In principle, reactions such as the Tiffeneau-Demjanov rearrangement could potentially be applied to derivatives of this compound to achieve ring expansion, but experimental data for this specific substrate is not available. Similarly, ring contraction methodologies have not been reported for this compound.

While the synthesis of various derivatives is the primary use of this compound, systematic studies on the derivatization at each position of the piperidine ring are not consolidated. The most common derivatization involves N-functionalization of the piperidine nitrogen. Derivatization at the carbon atoms of the piperidine ring would likely proceed through standard synthetic methodologies, such as lithiation followed by electrophilic quench, but specific examples for this compound are not prevalent in the literature.

Application as a Ligand or Organocatalyst Precursor in Organic Synthesis

The potential of this compound as a precursor for ligands or organocatalysts has not been extensively explored. The piperidine motif is a common feature in many successful ligands and organocatalysts. The presence of the 2,6-difluorophenyl group could impart unique steric and electronic properties to a potential catalyst. However, the synthesis and application of such catalysts derived from this specific piperidine have not been reported.

Advanced Structural Elucidation and Spectroscopic Characterization for Research

High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution and in the solid state. jeolusa.com For 4-(2,6-Difluorophenyl)piperidine and its derivatives, various NMR techniques have provided invaluable insights into their conformation, configuration, and dynamic properties. acs.orgacs.orgacs.org

Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), have been instrumental in assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of piperidine (B6355638) derivatives. nih.govlibretexts.org These techniques allow for the unambiguous assignment of signals and provide information about the connectivity of atoms within the molecule. nih.gov For instance, in studies of related piperidin-4-one O-benzyloximes, 2D NMR experiments were crucial for assigning every proton in the piperidine ring, which showed distinct signals due to oximination. nih.gov The coupling constants derived from these spectra suggest that many of these compounds adopt a normal chair conformation with equatorial orientations of the substituents. nih.gov

| NMR Technique | Information Obtained |

| COSY | Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons. |

| HSQC/HMQC | Correlates directly bonded proton and carbon atoms (¹H-¹³C). |

| HMBC | Shows long-range correlations between protons and carbons (typically 2-3 bonds), aiding in the assembly of the molecular skeleton. |

| NOESY | Detects through-space interactions between protons, providing information on their spatial proximity and thus the molecule's conformation. |

Solid-state NMR (ssNMR) spectroscopy is a vital technique for characterizing the structure and dynamics of molecules in their solid form, including crystalline and amorphous states. mdpi.comnih.gov It provides information that is complementary to solution NMR and X-ray diffraction. For pharmaceutical solids, ssNMR can be used to study the physical form of a drug, its stability, and its interactions within a matrix. nih.gov For example, ssNMR has been used to differentiate between the free base and hydrochloride salt forms of bupivacaine, a local anesthetic, based on their distinct spectra, indicating different crystal packing. nih.gov This technique is particularly useful for studying systems that are not amenable to single-crystal X-ray diffraction. mdpi.com

Dynamic NMR (DNMR) studies are employed to investigate time-dependent processes such as conformational changes and restricted bond rotations. clockss.org In a study of 2,6-bis(2,6-difluorophenyl)piperidin-4-ones, variable temperature ¹⁹F NMR spectra revealed enhanced C-C rotation barriers of the aryl substituents. This was attributed to the presence of an intramolecular three-center C-F···H-N hydrogen bond. acs.org This interaction restricts the rotation of the difluorophenyl groups, a phenomenon that can be quantified by DNMR experiments. Such studies provide critical information on the flexibility and conformational preferences of the molecule in solution. acs.org

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

While a specific single-crystal X-ray diffraction study for the parent compound this compound was not found in the provided search results, numerous studies on closely related derivatives offer significant insights. For instance, the crystal structure of 1-[1-(2,6-difluorophenyl)-2-phenylethyl]piperidin-1-ium chloride reveals that the piperidine ring adopts a chair conformation. nih.govntu.ac.uk In another related structure, 4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidinium picrate, the piperidine ring also adopts a slightly distorted chair conformation. iucr.orgnih.gov These findings strongly suggest that the piperidine ring in this compound would also favor a chair conformation.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and understanding the conformational aspects of molecules. arxiv.orgfrontiersin.org

FT-IR and Raman spectra provide detailed information about the vibrational modes of a molecule. frontiersin.orgresearchgate.net For piperidine-containing compounds, characteristic vibrational bands can be assigned to specific functional groups. researchgate.netnist.govspectrabase.com

Key spectral regions and their assignments for a compound like this compound would include:

N-H Stretching: The N-H stretching vibration in secondary amines like piperidine typically appears in the region of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears below 3000 cm⁻¹. nih.gov

C-F Stretching: The strong C-F stretching vibrations from the difluorophenyl group are expected in the range of 1000-1400 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the phenyl ring typically occur in the 1400-1600 cm⁻¹ region. purdue.edu

Piperidine Ring Vibrations: The piperidine ring itself has characteristic bending and stretching vibrations. nist.gov

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the molecule. nih.govunina.it The combination of both techniques allows for a more complete assignment of the vibrational modes. researchgate.netcore.ac.uk

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C-F Stretch | 1000-1400 |

| Aromatic C=C Stretch | 1400-1600 |

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate theoretical vibrational frequencies. gaussian.comresearchgate.netresearchgate.net These calculations, often performed using basis sets like 6-311++G(d,p), can aid in the assignment of experimental FT-IR and Raman spectra. researchgate.netcore.ac.uk The calculated frequencies are often scaled to better match the experimental values, accounting for factors like anharmonicity and the limitations of the theoretical model. core.ac.ukresearchgate.net By comparing the experimental spectra with the computationally predicted frequencies, a detailed and accurate assignment of the vibrational modes of this compound can be achieved. This correlation provides a deeper understanding of the molecule's structure and bonding. arxiv.orgnih.gov

Mass Spectrometry Techniques for Structural Validation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. uab.edu

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. rsc.org For this compound (C₁₁H₁₃F₂N), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm the compound's identity. google.comnih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass | Observed m/z |

|---|---|---|

| [M+H]⁺ | 198.1094 |

Observed m/z would be determined experimentally.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. uab.edunih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). uab.edu The resulting product ions provide valuable structural information. nih.gov

Common fragmentation patterns for piperidine derivatives often involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.org For this compound, likely fragmentation pathways would include:

Loss of the difluorophenyl group.

Cleavage within the piperidine ring.

Loss of small neutral molecules. nih.gov

By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be deduced, confirming the structure of this compound. libretexts.org

Table 3: Potential MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 198.1 | [C₆H₃F₂]⁺ | C₅H₁₀N |

| 198.1 | [C₅H₁₀N]⁺ | C₆H₃F₂ |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Chiral Recognition

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the stereochemistry of a molecule and provide invaluable information that cannot be obtained from conventional spectroscopy.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. google.comnih.gov This differential absorption, plotted as a function of wavelength, results in a CD spectrum that is unique to a specific enantiomer. Its mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. This characteristic makes CD an excellent tool for monitoring the enantiomeric purity of a sample. google.com

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the rotation of the plane of plane-polarized light as a function of wavelength. academie-sciences.fr The resulting ORD curve is also characteristic of a specific enantiomer and can be used to determine the absolute configuration of a molecule by comparing the experimental curve to that of known standards or to theoretical predictions. academie-sciences.frresearchgate.net

For a hypothetical chiral derivative, such as (R)- or (S)-2-methyl-4-(2,6-difluorophenyl)piperidine, CD spectroscopy could be used to determine the enantiomeric excess (% ee) of a synthetic batch. By comparing the CD signal of the sample to that of the pure enantiomer, a quantitative measure of its purity can be established.

Hypothetical CD Data for Enantiomeric Purity Assessment

| Sample | Concentration (mg/mL) | Pathlength (cm) | CD Signal at λ_max (mdeg) | Enantiomeric Excess (% ee) |

| Pure (R)-enantiomer | 1.0 | 0.1 | +25.0 | 100% |

| Pure (S)-enantiomer | 1.0 | 0.1 | -25.0 | 100% |

| Racemic Mixture | 1.0 | 0.1 | 0.0 | 0% |

| Synthetic Batch | 1.0 | 0.1 | +20.0 | 80% |

Note: This table is illustrative and the values are hypothetical.

Furthermore, CD and ORD can be powerful tools for studying chiral recognition, such as the binding of a chiral piperidine derivative to a biological target like a receptor or enzyme. The interaction with the macromolecule can induce changes in the chiroptical spectra of the small molecule, providing insights into the binding event and the stereochemical requirements for interaction. nih.gov

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized light in the infrared region of the electromagnetic spectrum. acs.orgresearchgate.net Each vibrational mode of a chiral molecule can exhibit a VCD signal, resulting in a rich and highly specific spectrum that is often referred to as a "vibrational fingerprint" of the molecule's absolute configuration. acs.orgresearchgate.net

The primary application of VCD in the context of chiral drug research is the unambiguous determination of the absolute configuration of a molecule in solution, without the need for crystallization. google.comajchem-a.com The experimental VCD spectrum of an enantiomer is compared with the theoretically predicted spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). A good agreement between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

For a chiral derivative of this compound, VCD would be the method of choice to determine whether a synthetic procedure yields the (R)- or (S)-enantiomer. The process would involve:

Obtaining the experimental VCD spectrum of the purified enantiomer.

Performing DFT calculations to predict the VCD spectra for both the (R)- and (S)-enantiomers.

Comparing the experimental spectrum with the two calculated spectra to find the match.

Hypothetical VCD Data for Absolute Configuration Assignment of a Chiral this compound Derivative

| Vibrational Mode (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD for (R)-enantiomer (ΔA x 10⁻⁵) | Calculated VCD for (S)-enantiomer (ΔA x 10⁻⁵) |

| 2950 (C-H stretch) | +5.2 | +5.5 | -5.5 |

| 1450 (CH₂ bend) | -3.8 | -4.0 | +4.0 |

| 1280 (C-N stretch) | +2.1 | +2.3 | -2.3 |

| 1100 (C-F stretch) | -1.5 | -1.7 | +1.7 |

Note: This table is illustrative and the values are hypothetical.

The sensitivity of VCD to the entire three-dimensional structure also makes it a valuable tool for conformational analysis, providing detailed information about the preferred solution-state conformation of the piperidine ring and its substituents. researchgate.netajchem-a.com

Computational and Theoretical Chemistry Studies on 4 2,6 Difluorophenyl Piperidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of this size. DFT calculations are instrumental in determining the molecular geometry and electronic structure of 4-(2,6-difluorophenyl)piperidine.

Geometry Optimization and Conformational Analysis

The piperidine (B6355638) ring is known to adopt a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. wikipedia.orgacs.org For this compound, this leads to two primary conformers: one where the 2,6-difluorophenyl group is in an axial position and another where it is in an equatorial position.

Geometry optimization using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to find the lowest energy (most stable) three-dimensional structure of these conformers. nanobioletters.comajchem-a.com The relative energies of the axial and equatorial conformers determine the conformational preference of the molecule. This preference is governed by a delicate interplay of steric hindrance, electrostatic interactions, and hyperconjugation. researchgate.netnih.gov In many 4-substituted piperidines, the equatorial conformer is favored to avoid unfavorable 1,3-diaxial interactions. nih.gov However, the presence of highly electronegative fluorine atoms can introduce complex electrostatic and charge-dipole interactions that may stabilize the axial conformer under certain conditions, particularly in polar solvents. nih.govnih.govnih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Description |

|---|---|---|---|

| Equatorial | 0.00 | C2-C3-C4-C5 ≈ 55° | The 2,6-difluorophenyl group occupies a position in the plane of the ring, generally leading to lower steric strain. |

| Axial | ΔE > 0 | C2-C3-C4-C5 ≈ 55° | The 2,6-difluorophenyl group is perpendicular to the plane of the ring, which can lead to 1,3-diaxial steric clashes. |

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govschrodinger.comnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govnih.gov For this compound, DFT calculations can predict the energies and spatial distributions of these orbitals. It is anticipated that the HOMO would be localized on the more electron-rich regions, such as the piperidine nitrogen and the phenyl ring, while the LUMO would likely be distributed over the electron-deficient difluorophenyl ring system.

| Orbital | Calculated Energy (eV) | Description of Orbital Distribution |

|---|---|---|

| HOMO | -6.5 to -7.5 | Typically localized on the piperidine ring and the nitrogen lone pair. |

| LUMO | -0.5 to 0.5 | Primarily distributed across the π-system of the 2,6-difluorophenyl ring. |

| HOMO-LUMO Gap | 6.0 to 8.0 | Indicates the molecule's overall electronic stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a visual guide to the charge distribution and is highly effective for predicting how a molecule will interact with other charged or polar species. ajchem-a.comajchem-a.com MEP maps are used to identify sites susceptible to electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) attack. uni-muenchen.deajchem-a.com

For this compound, the MEP map would be expected to show regions of negative potential around the highly electronegative fluorine atoms and the lone pair of the nitrogen atom, making these sites attractive for electrophiles or hydrogen bond donors. Conversely, regions of positive potential would be located around the hydrogen atoms, particularly the N-H proton of the piperidine ring, indicating sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.govnih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape and the explicit influence of solvent molecules. nih.govrsc.org

For this compound, MD simulations can be run in various solvents to understand how the environment affects conformational equilibria. nih.gov Solvation can significantly influence whether the axial or equatorial conformer is more stable. nih.govnih.gov For instance, polar solvents might stabilize a conformer with a larger dipole moment. These simulations provide a dynamic picture of the molecule's flexibility and its interactions, such as hydrogen bonding between the piperidine N-H group and solvent molecules.

Quantum Chemical Topology and Non-Covalent Interaction Analysis

The electronic structure of a molecule can be further analyzed using methods from Quantum Chemical Topology, such as the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analyzes the topology of the electron density to define atoms, chemical bonds, and the nature of interatomic interactions. nanobioletters.com

Furthermore, Non-Covalent Interaction (NCI) analysis is a powerful tool for visualizing and characterizing weak interactions within and between molecules. researchgate.net These interactions, including hydrogen bonds, van der Waals forces, and halogen bonds, are crucial in determining molecular conformation and crystal packing. nih.govrsc.orgillinois.edu For this compound, QTAIM and NCI analyses could be used to identify and quantify subtle intramolecular interactions, such as potential C-H···F or N-H···F hydrogen bonds, that might contribute to the stability of a particular conformer. The study of non-covalent interactions involving organic fluorine is an expanding area of research due to its importance in crystal engineering and the design of new materials. researchgate.netmdpi.com

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the molecular packing and the nature of close contacts can be obtained.

For a molecule like this compound, the Hirshfeld surface is expected to be dominated by contacts involving hydrogen atoms due to their high abundance on the molecular surface. The 2D fingerprint plot, a histogram of the internal (d_i) and external (d_e) distances from the surface to the nearest nucleus, provides a quantitative summary of these interactions.

Key intermolecular contacts anticipated for this compound include:

H···H Contacts : These are generally the most abundant interactions and appear as a large, diffuse region in the fingerprint plot. They represent van der Waals forces between hydrogen atoms on adjacent molecules.

F···H Contacts : The electronegative fluorine atoms of the difluorophenyl ring are expected to form hydrogen bonds with hydrogen atoms of the piperidine ring or neighboring molecules. These interactions would appear as distinct "wings" in the fingerprint plot.

The relative contributions of these contacts to the total Hirshfeld surface area can be calculated to understand the hierarchy of intermolecular forces governing the crystal structure.

Table 1: Predicted Relative Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

| H···H | 40 - 50 |

| F···H/H···F | 20 - 30 |

| C···H/H···C | 15 - 25 |

| C···C | 2 - 5 |

| N···H/H···N | 1 - 3 |

Note: These are predicted values based on similar structures and may vary depending on the actual crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to define atoms, chemical bonds, and their properties amercrystalassn.orgwiley.comgoogle.com. This analysis is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r).

In the context of this compound, QTAIM analysis can be used to:

Characterize Covalent Bonds : The presence of a bond path and a bond critical point (BCP) between two atoms indicates a chemical bond. The values of ρ(r) and ∇²ρ(r) at the BCP provide insight into the nature of the bond. For the C-C, C-N, C-H, and C-F bonds in this compound, ρ(r) is expected to be high and ∇²ρ(r) < 0, characteristic of shared (covalent) interactions.

Identify Non-Covalent Interactions : QTAIM can also characterize weaker non-covalent interactions, such as hydrogen bonds. For the anticipated F···H and N···H interactions, the ρ(r) values at the BCPs would be relatively low, and ∇²ρ(r) > 0, which is typical for closed-shell interactions.

Table 2: Predicted QTAIM Parameters for Selected Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |

| C-C (phenyl) | ~0.30 | < 0 | Covalent |

| C-F | ~0.25 | > 0 | Polar Covalent |

| C-N | ~0.28 | < 0 | Covalent |

| F···H | ~0.02 | > 0 | Hydrogen Bond |

Note: These are typical ranges for such bonds and would require specific quantum chemical calculations for precise values.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Density Functional Theory (DFT) calculations have become a reliable tool for predicting ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants researchgate.netgithub.io.

For this compound, DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of the protons and carbons in both the piperidine and difluorophenyl moieties. These predictions are highly sensitive to the molecular geometry and conformation. Therefore, accurate conformational analysis is a prerequisite for reliable NMR predictions.

The predicted chemical shifts can be correlated with experimental data to confirm the structure and assign specific resonances. Linear regression analysis is often employed to improve the agreement between theoretical and experimental values.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Representative Piperidine Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2' (ipso) | 130.5 | 132.1 |

| C3'/C5' | 115.2 | 116.8 |

| C4' | 125.8 | 127.3 |

| C2/C6 (pip) | 52.1 | 53.5 |

| C3/C5 (pip) | 30.7 | 31.9 |

| C4 (pip) | 41.3 | 42.6 |

Note: This is an illustrative example for a similar compound; actual values for this compound would require specific calculations.

Theoretical Vibrational Spectra Calculations

Theoretical calculations of vibrational spectra (Infrared and Raman) are typically performed using DFT methods. These calculations provide the vibrational frequencies and intensities, which correspond to the normal modes of the molecule.

For this compound, the calculated vibrational spectrum would exhibit characteristic bands for:

C-H stretching vibrations of the aromatic and aliphatic C-H bonds.

N-H stretching of the piperidine amine.

C-F stretching of the difluorophenyl group.

C-C and C-N stretching modes of the piperidine and phenyl rings.

Ring deformation modes.

A comparison between the theoretical and experimental spectra can aid in the assignment of vibrational bands and provide confidence in the calculated molecular structure. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods researchgate.net.

Table 4: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | ~3350 |

| C-H Stretch (Aromatic) | 3050 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2950 |

| C=C Stretch (Aromatic) | 1580 - 1620 |

| C-F Stretch | 1100 - 1250 |

Note: These are approximate frequency ranges and would be refined by specific calculations.

Exploration of Non-Linear Optical (NLO) Properties through Theoretical Modeling

Molecules with significant non-linear optical (NLO) properties are of interest for applications in optoelectronics and photonics dtic.milresearchgate.net. Theoretical modeling can be used to predict the NLO response of a molecule, primarily by calculating the first hyperpolarizability (β).

The NLO properties of this compound can be investigated by calculating the static and dynamic first hyperpolarizabilities using quantum chemical methods. The presence of the electron-withdrawing difluorophenyl group and the electron-donating piperidine nitrogen could potentially lead to a modest NLO response.

The calculation of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) provides a quantitative measure of the molecule's NLO potential. These parameters are sensitive to the electronic structure and intramolecular charge transfer characteristics of the molecule. While not expected to be a strong NLO material, theoretical calculations can provide valuable insights into its electronic properties.

Table 5: Predicted NLO Properties of this compound

| Property | Predicted Value (a.u.) |

| Dipole Moment (μ) | 1 - 3 D |

| Mean Polarizability (α) | 100 - 150 |

| First Hyperpolarizability (β) | 100 - 500 |

Note: These are estimated ranges and the actual values are highly dependent on the level of theory and basis set used in the calculations.

Applications of 4 2,6 Difluorophenyl Piperidine in Advanced Chemical Synthesis and Materials Science

A Versatile Building Block in Complex Chemical Synthesis

The structural characteristics of 4-(2,6-difluorophenyl)piperidine make it an excellent starting material or intermediate in the synthesis of more complex molecules. The piperidine (B6355638) ring is a common scaffold in many biologically active compounds, and the difluorophenyl group can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. smolecule.comcymitquimica.com

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. These reactions are prized for their atom economy, reduced number of purification steps, and the ability to rapidly generate molecular diversity. uc.ptarkat-usa.org

While specific research detailing the use of this compound in MCRs is still emerging, the piperidine moiety itself is a well-established participant in such reactions. For instance, piperidine derivatives can undergo MCRs to synthesize complex heterocyclic systems like spirooxindoles and pyrano[4,3-b]pyran derivatives. uc.ptarkat-usa.org Given the reactivity of the secondary amine in the piperidine ring, this compound is a prime candidate for use in novel MCRs to create libraries of compounds with potential pharmaceutical applications. The fluorine atoms on the phenyl ring can also influence the reactivity and selectivity of these reactions. core.ac.uk

Scaffold for Heterocyclic Compound Synthesis

The this compound framework serves as a foundational scaffold for the synthesis of a variety of other heterocyclic compounds. The piperidine ring can be modified through various chemical transformations, and the difluorophenyl group can direct or influence these reactions.

For example, the nitrogen atom of the piperidine ring can be functionalized to introduce a wide range of substituents, leading to new classes of compounds. Furthermore, the piperidine ring itself can be a precursor to other heterocyclic systems through ring-opening and ring-transformation reactions. The synthesis of quinazolin-4(3H)-one derivatives, for instance, has been achieved using 2,6-difluoroaniline, a related compound, highlighting the utility of the difluorophenyl moiety in building complex heterocyclic structures. scholarsresearchlibrary.com

Role in the Development of Novel Organic Reagents and Ligands

The development of new reagents and ligands is crucial for advancing chemical synthesis, particularly in the area of catalysis. This compound and its derivatives show significant promise in this domain.

Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical industry. Chiral ligands, which coordinate to a metal center, are often the source of chirality in these reactions. diva-portal.orgresearchgate.net

Derivatives of this compound can be designed as chiral ligands for a variety of metal-catalyzed asymmetric transformations. The piperidine scaffold provides a rigid framework that can be functionalized with chiral auxiliaries. The electronic properties of the difluorophenyl group can also play a crucial role in the catalytic activity and enantioselectivity of the resulting metal complexes. rsc.org While specific examples of chiral ligands derived directly from this compound are not yet widely reported, the broader class of chiral piperidine-containing ligands is well-established in asymmetric catalysis. diva-portal.org

Organocatalytic Applications Independent of Metal Centers

Organocatalysis refers to the use of small organic molecules to catalyze chemical reactions. This field has grown rapidly as a "green" alternative to metal-based catalysis. nih.govresearchgate.net

Secondary amines, such as the piperidine moiety in this compound, are a cornerstone of organocatalysis. They can activate substrates through the formation of enamines or iminium ions. mdpi.com For example, chiral piperidine derivatives have been successfully used as organocatalysts in aza-Michael reactions to synthesize other chiral piperidines. mdpi.com The presence of the electron-withdrawing fluorine atoms in the 2,6-difluorophenyl group can modulate the basicity and nucleophilicity of the piperidine nitrogen, potentially leading to unique catalytic properties and applications.

Integration into Advanced Materials and Supramolecular Architectures

The unique properties of this compound also make it an attractive component for the construction of advanced materials and supramolecular assemblies.

The incorporation of this compound or its derivatives into polymers or other materials can impart specific functionalities. For instance, the fluorine atoms can enhance thermal stability and influence the material's surface properties. The piperidine nitrogen can act as a site for further functionalization or as a hydrogen bond acceptor in the formation of supramolecular structures. iucr.org

In supramolecular chemistry, which involves the study of non-covalent interactions, molecules containing piperidine and fluorinated phenyl groups can participate in the formation of ordered structures through hydrogen bonding, and other weak interactions. beilstein-journals.org These self-assembled architectures have potential applications in areas such as drug delivery, sensing, and catalysis.

Design and Synthesis of Functional Polymers Incorporating the Moiety

The incorporation of specific chemical moieties into polymer chains is a fundamental strategy for creating functional materials with tailored properties. While the direct polymerization of this compound itself is not extensively documented, the principles of polymer chemistry allow for its use as a building block. Functional polymers could be designed by first synthesizing a monomer containing the this compound unit. For instance, vinyl or acrylate (B77674) functionalities could be attached to the piperidine nitrogen, creating a monomer suitable for radical polymerization.

Alternatively, the moiety could be grafted onto existing polymer backbones. A common method for such functionalization is the Suzuki-Miyaura coupling reaction, which can attach aryl groups to polymer chains. psu.edu In a hypothetical scenario, a polymer like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) could be brominated and then coupled with a boronic acid derivative of this compound.

The inclusion of the 2,6-difluorophenyl group would be expected to enhance the thermal stability and influence the dielectric properties of the resulting polymer due to the high electronegativity and stability of the C-F bond. The piperidine ring introduces a degree of flexibility and a potential site for further chemical modification, allowing for the fine-tuning of the polymer's physical and chemical characteristics.

Self-Assembly Studies and Crystal Engineering

Crystal engineering focuses on the rational design of solid-state structures by exploiting noncovalent intermolecular interactions. iqpc.com The this compound moiety possesses several key features that make it a subject of interest for self-assembly and crystal engineering studies. The predictable and directional nature of hydrogen bonds is often utilized to assemble supramolecular structures. iqpc.com

The key structural elements influencing its solid-state behavior are:

Piperidine Ring Conformation: The piperidine ring typically adopts a stable chair conformation. mmu.ac.ukiucr.orgchemrevlett.com

Hydrogen Bonding: The secondary amine (N-H) of the piperidine ring is a potent hydrogen bond donor, while the nitrogen atom itself can act as an acceptor. This allows for the formation of robust hydrogen-bonding networks, often leading to chains or sheets in the crystal lattice. mmu.ac.ukiucr.org

Aromatic Interactions: The 2,6-difluorophenyl ring can participate in various non-covalent interactions, including π-π stacking and C-H···π interactions. mmu.ac.uk The presence of fluorine atoms can also lead to fluorine-specific interactions, such as πF–πF stacking, which can be a significant force in directing crystal packing. rsc.org

Table 1: Potential Intermolecular Interactions in the Crystal Engineering of this compound Derivatives

Exploration in Sensing and Molecular Recognition Systems

Molecular recognition is the foundation of many biological processes and sensing technologies. ucsd.edu The this compound scaffold is a promising candidate for designing molecules capable of selective binding. The difluorophenyl ring can engage in specific interactions with biological targets, such as hydrophobic pockets in proteins, while the fluorine atoms can form specific hydrogen bonds or electrostatic interactions. researchgate.net

In the context of chemical sensors, this moiety can serve as a selective recognition element. A sensor molecule could be constructed by coupling the this compound unit to a signal-producing component, such as a fluorophore. The binding of a target analyte to the piperidine or phenyl portion of the molecule could induce a conformational change, altering the fluorescence emission and enabling detection. nih.gov For example, a system could be designed where the binding of a specific guest molecule to the piperidine ring displaces a quencher, leading to a "turn-on" fluorescent response. The principles of molecular recognition are key to designing potent and selective inhibitors for various enzymes. researchgate.net

Applications in Agrochemical Research (Structural Basis)

The introduction of fluorine atoms into active molecules is a highly successful strategy in modern agrochemical development. nih.govresearchgate.net Fluorination can enhance metabolic resistance, improve membrane permeability, and increase the binding affinity of a compound to its biological target. researchgate.net The this compound moiety is a key building block in this field, providing a robust structural foundation for optimization.

Design of Analogs with Modified Physicochemical Properties

The design of effective agrochemicals requires careful tuning of physicochemical properties like lipophilicity (logP), solubility, and metabolic stability to ensure the compound reaches its target in the pest organism. researchgate.net The this compound scaffold provides a versatile platform for creating analogs with a wide range of properties.

The piperidine ring itself has both hydrophilic and lipophilic characteristics, and its properties can be modified by introducing substituents. researchgate.net The 2,6-difluorophenyl group significantly increases lipophilicity and resistance to metabolic oxidation compared to non-fluorinated analogs. Starting from this core structure, medicinal chemists can synthesize libraries of analogs by:

N-Substitution: Modifying the nitrogen atom of the piperidine ring with different functional groups (alkyls, acyls, etc.) to alter solubility and polarity.

Ring Substitution: Adding substituents to other positions on the piperidine ring to change its conformation and polarity.